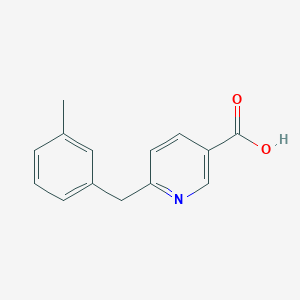
6-(3-Methylbenzyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methylbenzyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound features a nicotinic acid core with a 3-methylbenzyl group attached to the sixth position of the pyridine ring. Nicotinic acid and its derivatives are known for their roles in various biological processes, including acting as precursors to coenzymes involved in redox reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methylbenzyl)nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine. This process can be carried out using nitric acid as the oxidizing agent at elevated temperatures (165-195°C) in a controlled reactor. The yield and selectivity of the product can be optimized by adjusting the reaction time and temperature .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(3-Methylbenzyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: 6-(3-Carboxybenzyl)nicotinic acid.
Reduction: 6-(3-Methylbenzyl)nicotinyl alcohol.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(3-Methylbenzyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways involving nicotinic acid derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its parent compound, nicotinic acid, which is known for its lipid-modifying properties.
Mécanisme D'action
The mechanism of action of 6-(3-Methylbenzyl)nicotinic acid is closely related to that of nicotinic acid. It acts by interacting with specific receptors and enzymes involved in redox reactions. The compound can be converted into nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in cellular metabolism. These coenzymes participate in various biochemical pathways, including glycolysis and the Krebs cycle, by acting as electron carriers .
Comparaison Avec Des Composés Similaires
Nicotinic Acid: The parent compound, known for its role in reducing cholesterol levels and improving cardiovascular health.
Nicotinamide: An amide derivative of nicotinic acid, used in skincare products and as a dietary supplement.
Nicotinamide Riboside: A precursor to NAD, known for its potential anti-aging effects.
Uniqueness: 6-(3-Methylbenzyl)nicotinic acid is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural modification can potentially enhance its therapeutic properties or alter its metabolic pathways compared to its parent compound .
Propriétés
Formule moléculaire |
C14H13NO2 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
6-[(3-methylphenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-10-3-2-4-11(7-10)8-13-6-5-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17) |
Clé InChI |
FLISBTGYNPJDLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC2=NC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


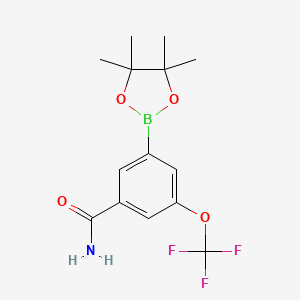
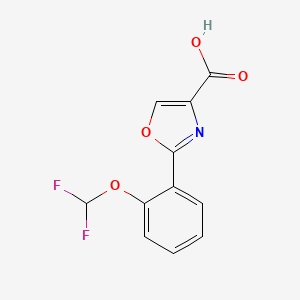

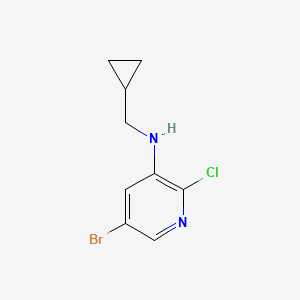


![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)

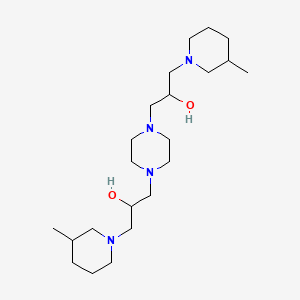
![1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12083097.png)
![5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B12083105.png)
![1-Oxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12083108.png)
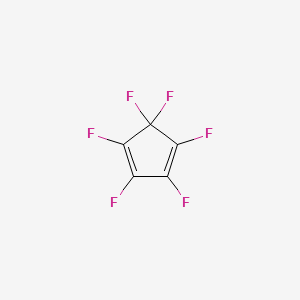
![1-(4,6-Dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)nonan-1-one](/img/structure/B12083121.png)
